2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide
Description
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a thioacetamide moiety at the 2-position. The thioacetamide group enhances solubility and may contribute to hydrogen bonding or metal coordination, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-9(14)6-16-10-4-3-7(12-13-10)8-2-1-5-15-8/h1-5H,6H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCQNZFDULJLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-(furan-2-yl)pyridazine-3-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets within cells. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Unlike LBJ-03 (pyridine-based), the target compound and ’s analogs (e.g., Compound 15) use pyridazine, which may alter electronic properties and binding affinity.
- Synthetic Complexity : The target compound’s synthesis likely involves coupling a furan-substituted pyridazine with thioacetic acid derivatives, akin to methods in (e.g., LBJ-03: 45% yield via K₂CO₃-mediated substitution) .
Key Insights :
- IDO1 Inhibition: LBJ-03’s 3-cyanopyridinyl and 4-fluorophenyl groups are critical for IDO1 binding . The target compound’s furan may lack the electron-withdrawing capacity needed for similar potency.
- Antimicrobial Activity : Compound 15’s 4-chlorophenyl group enhances fungicidal activity, suggesting that the target compound’s furan substituent might require halogenation for comparable efficacy .
- Cyclization Potential: ’s compound 2 undergoes cyclization to form a thienopyridine derivative, a pathway that the target compound’s pyridazine core might preclude due to ring strain .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Notable Trends:
- Melting Points : Pyridazine derivatives (e.g., Compound 15) exhibit higher melting points than pyridine-based analogs, likely due to stronger intermolecular interactions .
- Molecular Weight : The target compound’s lower molecular weight (289.3 vs. 325.8 for Compound 15) may improve bioavailability but reduce binding affinity.
Biological Activity
2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan, pyridazine, and thioacetamide functionalities, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.34 g/mol. The structure includes a furan ring connected to a pyridazine moiety via a thiol linkage, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 g/mol |
| CAS Number | 1207048-83-6 |
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridazine and furan have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often measured using Minimum Inhibitory Concentration (MIC) values.
Case Study:
A study reported that similar compounds demonstrated MIC values ranging from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. These findings suggest that this compound may also possess comparable antimicrobial properties .
Anti-inflammatory Effects
The presence of the furan and pyridazine rings may impart anti-inflammatory properties to the compound. Research on related derivatives has shown their ability to modulate inflammatory pathways effectively. For example, certain pyridazine derivatives have been documented to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could similarly influence inflammatory responses.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of compounds with similar structures. Some derivatives have demonstrated cognitive enhancement capabilities and protective effects against neurodegenerative conditions by inhibiting enzymes associated with neurodegeneration, such as acetylcholinesterase (AChE).
Research Findings:
Compounds structurally related to this compound showed promising results in inhibiting AChE with IC50 values significantly lower than established drugs like rivastigmine .
Comparative Analysis
The biological activities of this compound can be compared with other compounds featuring similar functional groups.
| Compound | Antimicrobial Activity (MIC µM) | AChE Inhibition (IC50 µM) |
|---|---|---|
| This compound | TBD | TBD |
| Pyridazine Derivative A | 4.69 - 22.9 | 0.08 |
| Furan Derivative B | TBD | 0.14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
